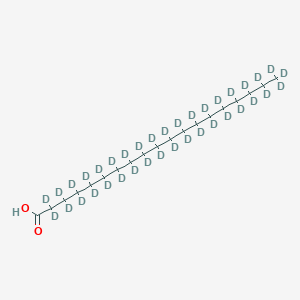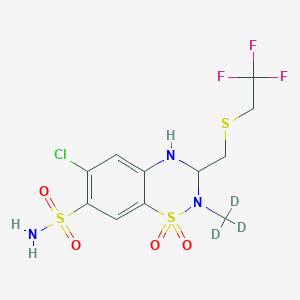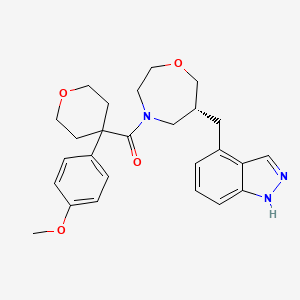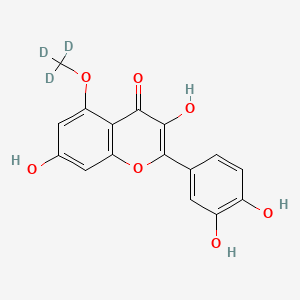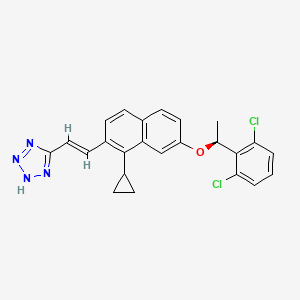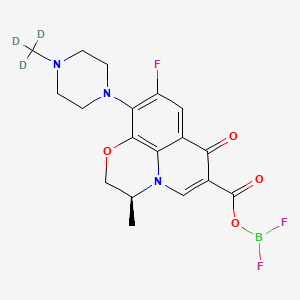
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure It is characterized by the presence of an ethynyl group attached to a tetrahydropyran ring, which is further substituted with four acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps. One common approach is the use of a copper-catalyzed oxidative dehydrogenative annulation reaction. This method involves the reaction of O-acyl oximes with α-amino ketones in the presence of a copper catalyst . The reaction conditions include the use of specific solvents and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its structural features make it a valuable tool for probing biological systems.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: Used in the development of new materials and chemical processes. Its reactivity and stability under different conditions make it suitable for industrial applications.
作用機序
The mechanism of action of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a similar structure but different functional groups.
Cobaltosic oxide doped with tin: Although not structurally similar, it shares some chemical reactivity characteristics with (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate.
Uniqueness
This compound is unique due to its combination of an ethynyl group and multiple acetate groups attached to a tetrahydropyran ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C15H18O9 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate |
InChI |
InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m0/s1 |
InChIキー |
FVDSJNFPNWVBGX-LUNVINKVSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







